

CCT241533: A Technical Guide to a Potent and Selective CHK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **CCT241533**, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). The information is compiled from preclinical research and is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.

Introduction

CCT241533 is an ATP-competitive inhibitor of CHK2, a critical kinase in the DNA damage response (DDR) pathway.[1][2][3] CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, playing a pivotal role in cell cycle arrest, DNA repair, and apoptosis.[1][4][5] The inhibition of CHK2 is a potential therapeutic strategy to enhance the efficacy of DNA-damaging agents, particularly in p53-deficient tumors.[1][6] CCT241533 was developed as a molecular tool and potential therapeutic agent to investigate this hypothesis.[5]

Biochemical and Cellular Activity

CCT241533 has demonstrated high potency and selectivity for CHK2 in both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of CCT241533



Target	Assay Type	IC50 (nM)	Ki (nM)	Selectivity (fold vs. CHK1)
CHK2	Radiometric	3[1][2][6]	1.16[1][2][7]	80[1]
CHK1	Radiometric	245[1][5][7]	-	-

Table 2: Kinase Selectivity Profile of CCT241533

Kinases with >80% Inhibition at 1 μM				
PHK				
MARK3				
GCK				
MLK1				
Data from a screen of 85 kinases.[1][7]				

Table 3: Cellular Growth Inhibitory Activity of CCT241533

Cell Line	Cancer Type	p53 Status	GI50 (μM)
HT-29	Colon	Defective	1.7[1][2][7]
HeLa	Cervical	Defective	2.2[1][2][7]
MCF-7	Breast	Wild-Type	5.1[1][2][7]

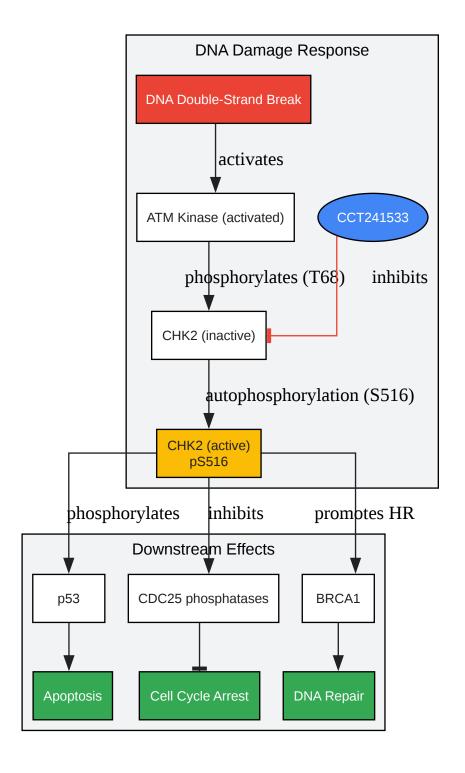
Mechanism of Action

X-ray crystallography has confirmed that **CCT241533** binds to the ATP pocket of CHK2.[1][2][6] In response to DNA damage, **CCT241533** effectively blocks CHK2 activity in human tumor cell lines. This is evidenced by the inhibition of CHK2 autophosphorylation at serine 516 (S516), a key biomarker of CHK2 activation, as well as the prevention of CHK2-mediated degradation of its substrate, HDMX.[1][2][6]

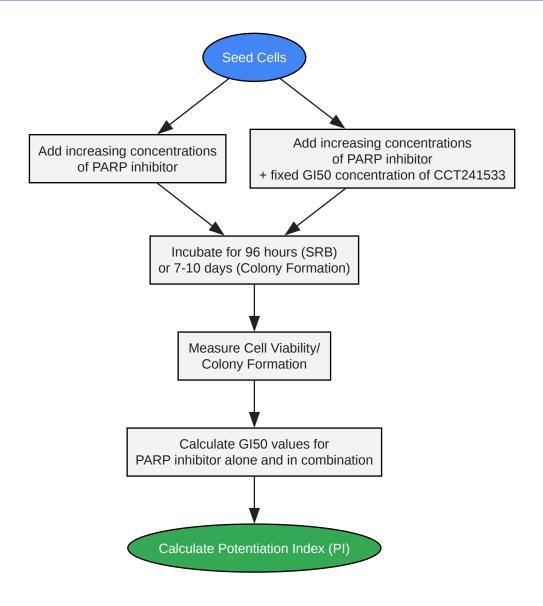


Signaling Pathway of CHK2 Activation and Inhibition by CCT241533









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